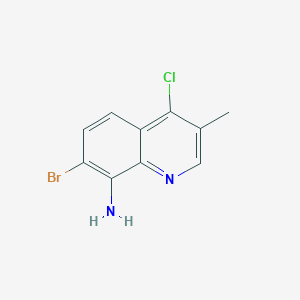
7-Bromo-4-chloro-3-methylquinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-3-methylquinolin-8-amine typically involves the bromination and chlorination of quinoline derivatives. One common method starts with 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by cyclization with hydrazine to form the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-4-chloro-3-methylquinolin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction can lead to different functionalized quinolines.
Applications De Recherche Scientifique
7-Bromo-4-chloro-3-methylquinolin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Bromo-4-chloro-3-methylquinolin-8-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-4-chloro-1H-indazol-3-amine: Used in the synthesis of Lenacapavir, a potent capsid inhibitor for HIV-1.
7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid: Another halogenated heterocycle with potential biological activities.
Uniqueness
7-Bromo-4-chloro-3-methylquinolin-8-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H8BrClN2 |
|---|---|
Poids moléculaire |
271.54 g/mol |
Nom IUPAC |
7-bromo-4-chloro-3-methylquinolin-8-amine |
InChI |
InChI=1S/C10H8BrClN2/c1-5-4-14-10-6(8(5)12)2-3-7(11)9(10)13/h2-4H,13H2,1H3 |
Clé InChI |
AFINCNAXQQGCBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C(=C1Cl)C=CC(=C2N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B13242090.png)
![(1-Methoxypropan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13242096.png)
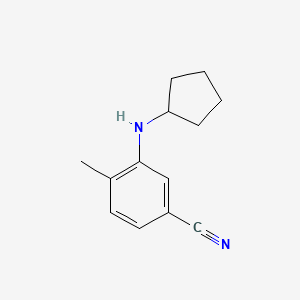
amine](/img/structure/B13242106.png)
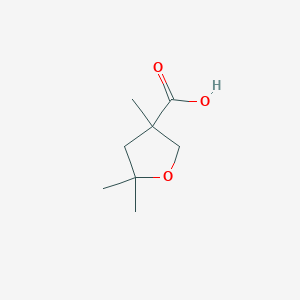
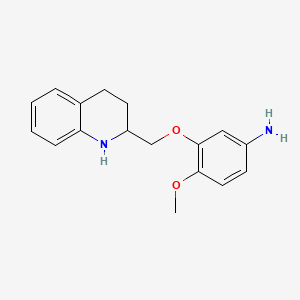

![N-[3-(Methylsulfanyl)propyl]-4-nitroaniline](/img/structure/B13242161.png)
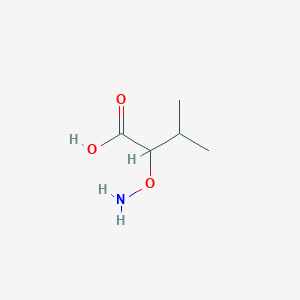

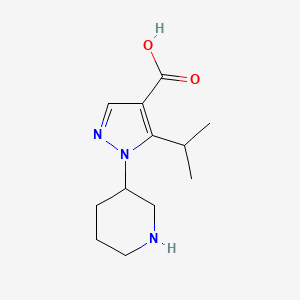


![2,2,2-Trifluoro-1-{octahydro-1H-pyrrolo[3,4-c]pyridin-2-yl}ethan-1-one](/img/structure/B13242175.png)
